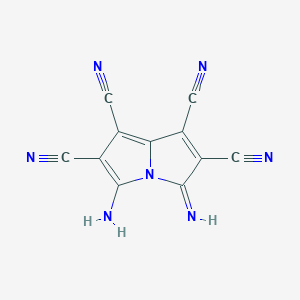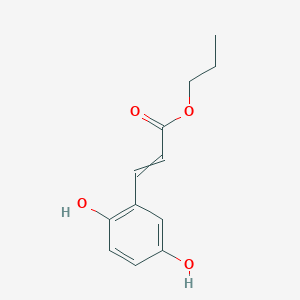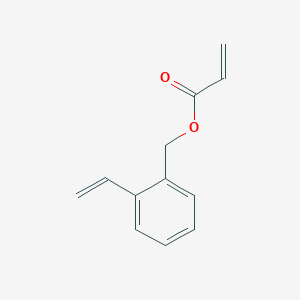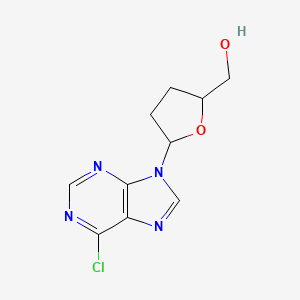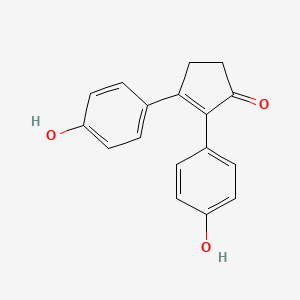
2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one is an organic compound characterized by the presence of two hydroxyphenyl groups attached to a cyclopentene ring. This compound is notable for its unique structure, which combines phenolic and cyclopentenone functionalities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one typically involves the reaction of cyclopentadiene with 4-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through a Diels-Alder cycloaddition followed by dehydration to form the desired product. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride to facilitate the cycloaddition process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyclopentenone ring can be reduced to cyclopentanol derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s phenolic groups exhibit antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, leading to its investigation as a therapeutic agent.
Mechanism of Action
The mechanism by which 2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one exerts its effects involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
2,3-Dimethyl-2-cyclopenten-1-one: Similar structure but lacks the hydroxyphenyl groups, resulting in different reactivity and applications.
Cyclopent-2-en-1-one: A simpler analog with only the cyclopentenone ring, used primarily as an intermediate in organic synthesis.
Uniqueness: 2,3-Bis(4-hydroxyphenyl)cyclopent-2-en-1-one stands out due to its dual phenolic and cyclopentenone functionalities, which confer unique chemical reactivity and biological activities. This makes it a versatile compound in both synthetic chemistry and biomedical research.
Properties
CAS No. |
144049-98-9 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2,3-bis(4-hydroxyphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C17H14O3/c18-13-5-1-11(2-6-13)15-9-10-16(20)17(15)12-3-7-14(19)8-4-12/h1-8,18-19H,9-10H2 |
InChI Key |
RPYRHIVTZFCGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14277367.png)
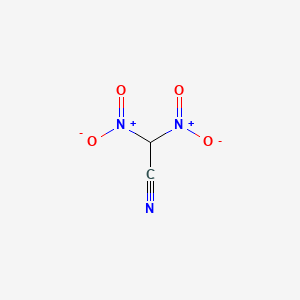
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
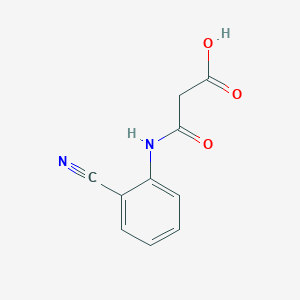

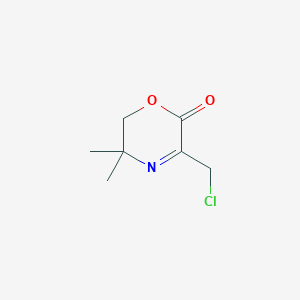
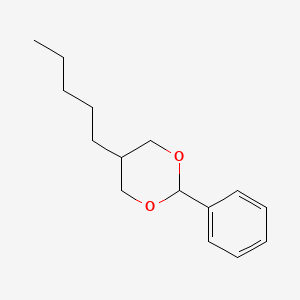
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
